molecular formula C11H15BrO B1522606 1-Bromo-4-(neopentyloxy)benzene CAS No. 528528-58-7

1-Bromo-4-(neopentyloxy)benzene

Cat. No.: B1522606
CAS No.: 528528-58-7
M. Wt: 243.14 g/mol
InChI Key: AWFIDQHILKXJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(neopentyloxy)benzene is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where a bromine atom is substituted at the para position and a neopentyloxy group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

1-Bromo-4-(neopentyloxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromo-phenol with neopentyl alcohol in the presence of a base such as cesium carbonate and a phase transfer catalyst like tetra-n-butylammonium iodide. The reaction is typically carried out in a solvent such as N,N-dimethylformamide at elevated temperatures .

Chemical Reactions Analysis

1-Bromo-4-(neopentyloxy)benzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Bromo-4-(neopentyloxy)benzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(neopentyloxy)benzene in chemical reactions involves the activation of the bromine atom, which can undergo oxidative addition to a palladium catalyst in coupling reactions. The neopentyloxy group can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

1-Bromo-4-(neopentyloxy)benzene can be compared with other similar compounds such as:

These comparisons highlight the unique properties and reactivity of this compound due to the presence of the neopentyloxy group.

Properties

IUPAC Name

1-bromo-4-(2,2-dimethylpropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-11(2,3)8-13-10-6-4-9(12)5-7-10/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFIDQHILKXJOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680767
Record name 1-Bromo-4-(2,2-dimethylpropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528528-58-7
Record name 1-Bromo-4-(2,2-dimethylpropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-(neopentyloxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-(neopentyloxy)benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-4-(neopentyloxy)benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-4-(neopentyloxy)benzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-4-(neopentyloxy)benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-4-(neopentyloxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.